Product packaging for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:CAS No. 1021019-03-3)

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1528961
CAS No.: 1021019-03-3
M. Wt: 198.02 g/mol
InChI Key: MJUSCWWLVUDRHT-UHFFFAOYSA-N
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Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1021019-03-3) is a high-value fused heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a bromine atom at the 2-position of the triazolopyridine core, making it an versatile intermediate for facile functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aromatic and heterocyclic systems . The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structure in pharmaceutical design. It is recognized as a key component in several approved drugs, including Filgotinib (a JAK1 inhibitor), Tucatinib (a HER2-targeting tyrosine kinase inhibitor), and Enarodustat (a HIF-PH inhibitor) . Its structural similarity to purines allows it to act as an effective bio-isostere, enabling the development of compounds that target enzyme active sites, such as kinases . Recent research published in 2025 highlights novel derivatives of this scaffold as potent and competitive α-glucosidase inhibitors, demonstrating significant potential for the development of new treatments for type 2 diabetes . Key Specifications: • CAS Number: 1021019-03-3 • Molecular Formula: C6H4BrN3 • Molecular Weight: 198.02 g/mol • Storage: Sealed in dry, store in a freezer, under -20°C This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B1528961 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1021019-03-3

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUSCWWLVUDRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724895
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021019-03-3
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods:

  • Oxidative Cyclization: Utilizing N-(2-pyridyl)amidines or guanidines with oxidizing agents like sodium hypochlorite or manganese dioxide.
  • Microwave-Assisted Synthesis: A catalyst-free method that enhances yield and reduces environmental impact by using enaminonitriles and benzohydrazides under microwave conditions at elevated temperatures .

Chemical Properties:

  • Molecular Formula: C₆H₄BrN₃
  • Molecular Weight: 196.02 g/mol
  • CAS Number: 57372347

Chemistry

This compound serves as a versatile building block in organic synthesis. It is employed to create more complex heterocyclic compounds through substitution reactions where the bromine atom can be replaced with various functional groups. This reactivity allows for the development of new materials with tailored properties .

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This property is particularly relevant in drug discovery and development for treating diseases such as cancer and inflammation .

Case Study: Anticancer Activity
In a study examining the anticancer properties of triazolopyridine derivatives, this compound demonstrated significant efficacy in reducing tumor sizes in vivo when administered at specific dosages. These findings suggest its potential as a therapeutic agent against various cancers .

Medicine

The compound has been explored for therapeutic effects beyond anticancer activity. Its anti-inflammatory properties have been noted in several studies, indicating that it may play a role in managing inflammatory diseases. The mechanism involves modulation of cellular pathways related to inflammation and cell proliferation .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridineStructureModerate antimicrobial properties
6-Bromo-[1,2,4]triazolo[1,5-a]pyridineStructureLower anticancer activity compared to the bromo derivative
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrileStructureEnhanced selectivity for specific cancer cell lines

Mechanism of Action

The mechanism by which 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or essential enzymes.

  • Anticancer Activity: Inhibits specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromo-Substituted Triazolopyridines

Table 1: Physicochemical Properties of Bromo-Triazolopyridines
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 C₆H₅BrN₄ 213.03 Contains an amino group at position 2; higher polarity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 356560-80-0 C₆H₄BrN₃ 198.02 White to pale yellow crystalline solid; soluble in organic solvents
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Not specified C₆H₄BrN₃ 198.02 Evaluated for antibacterial activity against Enterococcus faecium
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 1159813-10-1 C₇H₆BrN₃ 212.05 Methyl group enhances lipophilicity; used in agrochemical studies

Key Observations :

  • Positional isomerism significantly impacts biological activity. For example, 7-bromo derivatives exhibit antibacterial properties, while 5-bromo-2-amine derivatives may have enhanced binding to biological targets due to the amino group .
  • The methyl-substituted 8-bromo analog shows increased stability in agrochemical applications, likely due to steric hindrance .

Functionalized Derivatives: Chloro-Bromo Hybrids

Key Observations :

  • Dual halogenation (e.g., bromo-chloro) enhances electrophilicity, making these compounds versatile in Suzuki-Miyaura couplings for drug discovery .
  • Chlorine substitution at electron-deficient positions can modulate electronic properties for targeted reactivity .

Key Observations :

  • The 2-bromo parent compound shows promise in oncology, with derivatives like 2-amino-triazolopyrimidines exhibiting antiproliferative effects via tubulin inhibition .
  • Agrochemical applications are prominent in methyl- and chloro-substituted analogs, where steric and electronic effects enhance target binding .

Biological Activity

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a compound belonging to the class of triazolo-pyridines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C6H4BrN5\text{C}_6\text{H}_4\text{BrN}_5

This compound can be synthesized through various methods including microwave-assisted synthesis and one-pot reactions involving appropriate precursors. Recent advancements have simplified the synthesis process while enhancing yield and purity .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo-pyridine derivatives, including this compound. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action :
    • It acts primarily by inhibiting key signaling pathways involved in cancer progression. For instance, compounds similar to this compound have been reported to inhibit the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and related proteins such as c-Raf and MEK1/2 .
    • Additionally, it has been observed that these compounds can induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various studies:

Cell Line IC50 (μM) Effect
MCF-73.91Cytotoxicity
HCT-1160.53Tubulin polymerization inhibition
A5496.05Antiproliferative activity

These results indicate that this compound exhibits potent activity against multiple cancer cell lines .

Case Study 1: Inhibition of Tumor Growth

A study conducted on a series of triazolo-pyridine derivatives demonstrated that compound H12 (similar in structure to this compound) significantly inhibited tumor growth in vivo. The administration of H12 led to a marked decrease in tumor size and weight compared to control groups .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how triazolo-pyridines induce apoptosis. It was found that these compounds activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Preparation Methods

Detailed Preparation Method from Patent CN113416188B (2021)

A robust and industrially scalable method for synthesizing 8-bromo-6-chloro-2-methyl-triazolo[1,5-a]pyridine, a closely related compound structurally similar to 2-Bromo-triazolo[1,5-a]pyridine, provides valuable insights into preparation methods. The process can be adapted for the 2-bromo derivative with appropriate modifications.

Synthetic Route Summary

Step Reaction Description Reagents & Conditions Outcome
1 Condensation of 2-amino-3-bromo-5-chloropyridine with 1,1-dimethoxy-N,N-dimethylethylamine Solvent: N,N-dimethylformamide (DMF); Catalyst: p-toluenesulfonic acid (0.001 mol per mol raw material); Temperature: 130 °C; Time: 12 h Formation of intermediate 1 with ~92-95% purity and 92-95% yield
2 Cyclization of intermediate 1 with hydroxylamine sulfonic acid Solvent: Pyridine; Temperature: 15-30 °C; Molar ratio intermediate to hydroxylamine sulfonic acid 1:1 to 1:2 Formation of final triazolo-pyridine product with bromine substituent

Reaction Scheme

The preparation involves two main steps:

$$
\text{2-amino-3-bromo-5-chloropyridine} + \text{1,1-dimethoxy-N,N-dimethylethylamine} \xrightarrow[\text{p-Toluenesulfonic acid}]{\text{DMF, 130 °C, 12 h}} \text{Intermediate 1}
$$

$$
\text{Intermediate 1} + \text{Hydroxylamine sulfonic acid} \xrightarrow[\text{Pyridine}]{15-30 °C} \text{2-Bromo-triazolo[1,5-a]pyridine}
$$

Reaction Conditions and Optimization Data

Parameter Range/Value Notes
Catalyst (p-toluenesulfonic acid) 0.0005 to 0.0015 mol/mol raw material Optimal amount: 0.001 mol/mol
Solvent for Step 1 N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) Polar aprotic solvents facilitate reaction
Temperature Step 1 100-150 °C 130 °C optimal for complete conversion
Reaction Time Step 1 12 hours Ensures full consumption of starting amine
Solvent for Step 2 Pyridine Facilitates cyclization
Temperature Step 2 15-30 °C Mild conditions favor product formation
Molar Ratio Step 1 (Raw materials) 1:1 to 1:1.5 (amine:dimethoxyamine) Slight excess of dimethoxyamine improves yield
Molar Ratio Step 2 (Intermediate:hydroxylamine sulfonic acid) 1:1 to 1:2 Ensures complete cyclization

Research Findings and Advantages

  • The use of brominated pyridine starting materials allows precise placement of bromine at the 2-position, critical for the target compound.
  • The two-step synthesis avoids isolation of unstable intermediates, reducing time and cost.
  • The process is environmentally friendly, avoiding toxic reagents such as hydrazine or heavy metals.
  • High yields and purities are achievable, making the method suitable for scale-up.
  • The method is versatile and can be adapted to synthesize various substituted triazolo-pyridines by changing the pyridine precursor or amine reagent.

Comparative Notes on Other Methods

While the above method is the most detailed and industrially viable, other synthetic strategies for related triazolo-pyridine compounds involve:

  • Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles/esters.
  • Recyclization of oxadiazolopyridinium salts with ammonia or amines.
  • Functional group transformations on preformed triazolo-pyridine cores to introduce bromine substituents.

However, these methods are generally more complex or less direct for the specific 2-bromo substitution and are less reported for this exact compound.

Summary Table of Preparation Method

Step Reactants Conditions Product/Intermediate Yield (%) Purity (%) Notes
1 2-amino-3-bromo-5-chloropyridine + 1,1-dimethoxy-N,N-dimethylethylamine DMF, p-Toluenesulfonic acid catalyst, 130 °C, 12 h Intermediate 1 92-95 91-95 No purification needed
2 Intermediate 1 + Hydroxylamine sulfonic acid Pyridine, 15-30 °C 2-Bromo-triazolo[1,5-a]pyridine High High Mild cyclization conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine, and how are they validated?

  • Methodology : The synthesis typically involves multi-step pathways starting from pyridine derivatives. For example, bromination of precursor triazolopyridines using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C) is common. Oxidative cyclization of N-(2-pyridyl)amidines with oxidants such as PhI(OAc)₂ or MnO₂ can also yield the triazolopyridine core . Validation includes NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weight .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodology :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards.
  • Structural Confirmation : ¹H NMR (e.g., singlet for Br-substituted protons at δ 7.8–8.2 ppm) and ¹³C NMR (C-Br resonance ~100–110 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₆H₄BrN₃) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Antimicrobial Agents : Derivatives show inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) via enzyme targeting (e.g., dihydrofolate reductase) .
  • Antioxidant Activity : Brominated triazolopyridines exhibit ROS-scavenging properties, with IC₅₀ values comparable to Trolox in adrenaline oxidation assays .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in substitution reactions involving brominated triazolopyridines?

  • Methodology :

  • Catalytic Systems : Use Pd(PPh₃)₄ with Zn(CN)₂ for cyanation at the 8-position (yield >80%) .
  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to steer electrophilic substitution to specific positions. Computational DFT studies predict reactivity trends .
    • Example : 8-Bromo derivatives undergo Suzuki coupling with aryl boronic acids at 100°C, achieving >90% regioselectivity for C-C bond formation .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare MIC values of 2-Bromo vs. 7-Bromo analogs to identify positional effects on antimicrobial potency. For instance, 2-Bromo derivatives show 4-fold higher activity against E. coli due to enhanced membrane permeability .
  • Targeted Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity to specific enzymes (e.g., VEGFR-2) and resolve discrepancies in IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology :

  • Process Optimization : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .
  • Byproduct Mitigation : Use inline FTIR monitoring to detect intermediates and adjust reaction parameters (e.g., temperature, stoichiometry) in real-time .

Data Analysis and Experimental Design

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). For example, a downfield shift in ¹H NMR may indicate unintended dehalogenation .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments in complex spectra .

Q. What mechanistic insights can be gained from studying the antioxidant activity of brominated triazolopyridines?

  • Methodology :

  • Radical Scavenging Assays : Use DPPH and ABTS assays to quantify antioxidant capacity. Compounds with amino groups (e.g., 2-amino derivatives) show higher activity due to hydrogen atom transfer (HAT) mechanisms .
  • Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to predict reactive sites for ROS neutralization .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize brominated byproducts with 10% NaHCO₃ before disposal. Store waste in labeled containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

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